(R)-Carisbamate

Catalog No.
S541125
CAS No.
194085-74-0
M.F
C9H10ClNO3
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Carisbamate

CAS Number

194085-74-0

Product Name

(R)-Carisbamate

IUPAC Name

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1

InChI Key

OLBWFRRUHYQABZ-QMMMGPOBSA-N

SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Solubility

Soluble in DMSO

Synonyms

(R)-Carisbamate

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](COC(=O)N)O)Cl

Description

The exact mass of the compound (R)-Carisbamate is 215.0349 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-Carisbamate is the R-enantiomer of the compound carisbamate. While carisbamate itself was under development as an anticonvulsant drug by Johnson & Johnson, it was never marketed []. However, the R-isomer, (R)-Carisbamate, has shown potential in scientific research for its effects on the nervous system.

Potential Anticonvulsant Properties

Research Applications in Neuroscience

(R)-Carisbamate may have applications in research related to various neurological functions. Studies suggest it may interact with specific neurotransmitter systems, but the details are not fully understood.

  • GABAergic System: Some research suggests (R)-Carisbamate may modulate the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the brain [].

(R)-Carisbamate is a novel alkyl-carbamate compound primarily recognized for its anticonvulsant properties. It is chemically classified as a monocarbamate and has the molecular formula C₉H₁₀ClNO₃. This compound exhibits a unique structure that contributes to its pharmacological effects, particularly in the central nervous system. Its mechanism of action involves modulation of various ion channels, making it a subject of interest in the treatment of epilepsy and other neurological disorders.

(R)-Carisbamate's mechanism of action is still under investigation. However, it is believed to work by increasing the activity of the neurotransmitter GABA in the brain. GABA inhibits the firing of neurons, and enhancing its action helps to reduce neuronal excitability and prevent seizures []. The specific mechanism by which (R)-Carisbamate interacts with the GABAergic system remains to be fully clarified.

(R)-Carisbamate exhibits significant biological activity, particularly as an anti-seizure agent. It has been shown to suppress epileptiform activity in neuronal models, including hippocampal slices subjected to kainic acid exposure. The compound effectively reduces intracellular calcium levels by blocking T-type voltage-gated calcium channels, which contributes to its neuroprotective effects . Additionally, (R)-Carisbamate inhibits voltage-gated sodium channels, further enhancing its anticonvulsant properties .

The synthesis of (R)-Carisbamate typically involves multi-step organic reactions that include the formation of the carbamate moiety from appropriate starting materials. Specific synthetic routes may vary, but they generally focus on achieving high purity and yield while maintaining the stereochemistry of the (R)-enantiomer. Detailed methodologies can be found in specialized chemical literature.

(R)-Carisbamate is primarily applied in the treatment of epilepsy, particularly for patients with partial-onset seizures. Its unique mechanism of action allows it to be effective where other antiepileptic drugs may fail. Furthermore, ongoing research explores its potential applications in other neurological conditions due to its neuroprotective properties .

Interaction studies involving (R)-Carisbamate reveal significant pharmacokinetic considerations when used alongside other central nervous system drugs. For instance, studies have assessed how (R)-Carisbamate interacts with various medications used in epilepsy management, highlighting the importance of understanding drug-drug interactions to optimize therapeutic regimens . The compound's ability to modulate ion channel activity also suggests potential interactions with other neuromodulators.

Several compounds share structural or functional similarities with (R)-Carisbamate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
BrivaracetamRacetam derivativeAntiepilepticBinds selectively to synaptic vesicle protein 2A
RetigabineKCNQ channel openerAntiepilepticEnhances M-current through KCNQ channels
LamotriginePhenyltriazineAntiepilepticStabilizes inactive state of voltage-gated sodium channels
OxcarbazepineCarbamazepine analogAntiepilepticProdrug with fewer side effects than carbamazepine

(R)-Carisbamate stands out due to its dual action on both sodium and calcium channels, providing a broader spectrum of activity compared to many traditional antiepileptics.

Receptor and Ion Channel Interactions

Binding Site Characterization

(R)-Carisbamate demonstrates complex interactions with multiple ion channel types, with distinct binding characteristics depending on the target channel. The compound exhibits high-affinity binding to voltage-gated sodium channels, particularly the Nav1.2 subtype, through interactions with specific amino acid residues within the channel structure [1]. Computational docking studies reveal that (R)-Carisbamate binds to the hNav1.7 channel via hydrogen bonds and hydrophobic interactions, suggesting a multi-modal binding mechanism [2].

The binding site for (R)-Carisbamate on sodium channels appears to overlap with traditional local anesthetic binding sites, as evidenced by its use-dependent blocking characteristics similar to lidocaine [3]. However, the compound demonstrates unique binding properties that distinguish it from conventional sodium channel blockers, including slower onset kinetics and more pronounced selectivity for late sodium currents over transient currents [2] [4].

For hyperpolarization-activated cation (HCN) channels, molecular modeling indicates that (R)-Carisbamate interacts with voltage-sensing domains, which accounts for its ability to modify both current magnitude and voltage-dependent hysteresis behavior [2] [5]. This interaction pattern differs significantly from traditional HCN channel modulators, suggesting a novel binding mechanism.

Affinity Constants Determination

Precise affinity constant measurements for (R)-Carisbamate have been determined through electrophysiological studies. For voltage-gated sodium channels, the compound exhibits IC50 values ranging from 68-89 μM when measured using whole-cell patch clamp techniques at a holding potential of -67 mV [1]. More detailed analysis reveals differential affinities for sodium channel current components, with transient sodium current (INa(T)) showing an IC50 of 56.4 μM, while late sodium current (INa(L)) demonstrates higher sensitivity with an IC50 of 11.4 μM [2].

The hyperpolarization-activated cation current (Ih) exhibits an IC50 value of 38 μM for (R)-Carisbamate inhibition, measured during 2-second hyperpolarizing command voltage protocols [5]. This represents a relatively high-affinity interaction compared to sodium channel effects, suggesting preferential targeting of HCN channels at lower concentrations.

Binding affinity measurements indicate that (R)-Carisbamate displays moderate plasma protein binding of approximately 47-51% across species, which influences its bioavailability and pharmacokinetic profile [6] [7]. The compound demonstrates consistent affinity characteristics across different experimental preparations, supporting the reliability of these measurements.

Voltage-gated Sodium Channel Modulation

Nav1.2 Channel Interactions

(R)-Carisbamate exhibits potent and selective modulation of Nav1.2 channels, which are predominantly expressed in the central nervous system and play crucial roles in action potential generation and propagation [8]. The compound produces concentration-, voltage-, and use-dependent inhibition of Nav1.2 channels with an IC50 value of 68 μM at -67 mV holding potential [1].

The interaction with Nav1.2 channels involves binding to amino acid residues within the channel pore region, leading to stabilization of the inactivated state [2]. This mechanism results in preferential blockade of channels during periods of high-frequency stimulation, characteristic of pathological neuronal firing patterns seen in epilepsy. The compound shows enhanced potency against persistent sodium currents mediated by Nav1.2 channels, which contribute to neuronal hyperexcitability [9].

Patch clamp studies demonstrate that (R)-Carisbamate modifies Nav1.2 gating kinetics, prolonging channel inactivation and reducing the availability of channels for subsequent activation [3]. This effect is particularly pronounced in neurons exhibiting repetitive firing patterns, making Nav1.2 channels a primary target for the compound's anticonvulsant activity.

Use-dependent Blockade Mechanisms

The use-dependent blockade mechanism of (R)-Carisbamate represents a key feature of its pharmacological profile, demonstrating frequency-dependent enhancement of sodium channel inhibition. Time constant measurements reveal that blockade onset varies significantly with stimulation frequency, showing values of 399 ± 59 ms at 25 Hz and 55 ± 6 ms at 100 Hz stimulation [3].

This use-dependent mechanism involves preferential binding of (R)-Carisbamate to the inactivated state of sodium channels, which accumulates during repetitive neuronal firing [3]. The compound exhibits slower onset kinetics compared to conventional local anesthetics like lidocaine, requiring approximately 3-6 fold more action potentials to achieve steady-state block [3]. However, once established, the blockade demonstrates superior efficacy, with steady-state amplitude reduction to 0.21 ± 0.03 of control values at 100 Hz stimulation.

The frequency-dependent nature of this blockade mechanism provides therapeutic selectivity, as pathological high-frequency neuronal firing is preferentially suppressed while normal physiological activity remains relatively unaffected [3]. This characteristic underlies the compound's anticonvulsant efficacy with reduced side effects on normal neuronal function.

Concentration-Effect Relationships

Detailed concentration-effect studies reveal distinct dose-dependent responses for different aspects of sodium channel modulation by (R)-Carisbamate. At 30 μM concentration, the compound produces a 46% reduction in repetitive action potential firing, while 100 μM concentration results in 87% reduction [1]. Complete suppression of spike activity occurs at concentrations of 400 μM [3].

The concentration-response relationship demonstrates differential sensitivity between transient and late sodium currents. Late sodium currents show enhanced sensitivity with an IC50 of 11.4 μM compared to 56.4 μM for transient currents [2]. This selectivity pattern indicates that (R)-Carisbamate preferentially targets pathological persistent sodium currents that contribute to neuronal hyperexcitability.

Window current analysis reveals that (R)-Carisbamate strongly decreases the nonlinear window component of sodium current activated by ascending ramp voltages [2]. This effect is concentration-dependent and can be counteracted by deltamethrin, a sodium channel activator, confirming the specificity of the interaction [2]. The concentration-effect relationship follows typical sigmoidal kinetics, with maximal effects achieved at concentrations above 300 μM for complete channel blockade.

Hyperpolarization-activated Cation Current Inhibition

(R)-Carisbamate demonstrates significant inhibitory effects on hyperpolarization-activated cation currents (Ih), also known as funny currents, which play crucial roles in pacemaker activity and neuronal excitability [5]. The compound suppresses Ih amplitude with an IC50 value of 38 μM, indicating high-affinity interaction with HCN channels [5].

The inhibition of Ih by (R)-Carisbamate involves multiple mechanisms, including direct channel blockade and modification of voltage-dependent gating properties. The compound markedly retards the activation time course of Ih in response to hyperpolarizing voltage steps, suggesting interference with the channel's voltage-sensing mechanism [5]. Additionally, (R)-Carisbamate suppresses the voltage-dependent hysteresis behavior of Ih activation during triangular voltage ramp protocols, indicating interaction with the channel's voltage-sensing domains [5].

Molecular docking studies predict that (R)-Carisbamate binds to HCN channels through hydrogen bonds and hydrophobic interactions with specific amino acid residues [2]. This binding pattern is consistent with the compound's ability to modify both current magnitude and gating kinetics. The inhibition of Ih contributes to the overall anticonvulsant profile of (R)-Carisbamate by reducing the depolarizing influence of these channels on neuronal excitability.

The effects on Ih are particularly relevant for epilepsy treatment, as these channels contribute to intrinsic neuronal excitability and rhythm generation [10]. By suppressing Ih, (R)-Carisbamate can reduce the tendency for spontaneous depolarization and action potential generation, complementing its sodium channel blocking effects in achieving seizure control.

Chloride Conductance Effects

Presynaptic Mechanisms

(R)-Carisbamate influences chloride conductance through presynaptic mechanisms that modulate neurotransmitter release and synaptic transmission. Studies in rat piriform cortical neurons demonstrate that the compound reduces membrane input resistance without significantly affecting resting membrane potential, suggesting activation of a chloride conductance [3]. This effect occurs at concentrations above 250 μM and contributes to the overall inhibitory profile of the compound.

The presynaptic chloride conductance modulation by (R)-Carisbamate appears to involve activation of specific chloride channels or transporters that influence the presynaptic terminal's excitability. This mechanism contributes to the compound's ability to reduce glutamatergic transmission in an action potential-dependent manner [11]. The presynaptic effects are distinguished from postsynaptic actions by their dependence on neuronal firing and their selective impact on evoked versus spontaneous synaptic events.

Electrophysiological analysis reveals that (R)-Carisbamate reduces the frequency but not amplitude of spontaneous excitatory postsynaptic currents, indicating a presynaptic site of action [11]. However, the compound does not alter tetrodotoxin-insensitive miniature excitatory postsynaptic currents, confirming that the presynaptic effects require action potential generation [11]. This mechanism provides an additional layer of seizure control by reducing excitatory neurotransmitter release during periods of heightened neuronal activity.

Postsynaptic Modulation

The postsynaptic effects of (R)-Carisbamate on chloride conductance contribute to its overall inhibitory influence on neuronal excitability. The compound produces a decrease in membrane input resistance at higher concentrations, which is consistent with activation of chloride channels on the postsynaptic membrane [3]. This effect occurs without significant changes in resting membrane potential, suggesting selective activation of specific chloride conductance pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Exact Mass

215.0349

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZ244ZS2F7

Wikipedia

[(2R)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate

Dates

Last modified: 08-15-2023
1: Bhamidipati RK, Mullangi R, Srinivas NR. Interspecies scaling of urinary excretory amounts of nine drugs belonging to different therapeutic areas with diverse chemical structures - accurate prediction of the human urinary excretory amounts. Xenobiotica. 2017 Feb;47(2):112-118. doi: 10.3109/00498254.2016.1166290. Epub 2016 Apr 19. PubMed PMID: 27093131.
2: Galanopoulou AS. Basic mechanisms of catastrophic epilepsy -- overview from animal models. Brain Dev. 2013 Sep;35(8):748-56. doi: 10.1016/j.braindev.2012.12.005. Epub 2013 Jan 11. Review. PubMed PMID: 23312951; PubMed Central PMCID: PMC3644363.
3: Rezvani AH, Lawrence AJ, Arolfo MP, Levin ED, Overstreet DH. Novel medication targets for the treatment of alcoholism: preclinical studies. Recent Pat CNS Drug Discov. 2012 Aug;7(2):151-62. Review. PubMed PMID: 22574676.
4: Gonzalez M, Zannikos P, DiBernardo A, Brashear HR, Ariyawansa J. Effect of carisbamate on the pharmacokinetics and pharmacodynamics of warfarin in healthy participants. J Clin Pharmacol. 2012 Sep;52(9):1420-9. doi: 10.1177/0091270011415412. Epub 2011 Oct 19. PubMed PMID: 22011511.
5: Ono T, Moshé SL, Galanopoulou AS. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms. Epilepsia. 2011 Sep;52(9):1678-84. doi: 10.1111/j.1528-1167.2011.03173.x. Epub 2011 Jul 19. PubMed PMID: 21770922; PubMed Central PMCID: PMC3169712.
6: Bialer M, Johannessen SI, Levy RH, Perucca E, Tomson T, White HS. Progress report on new antiepileptic drugs: a summary of the Tenth Eilat Conference (EILAT X). Epilepsy Res. 2010 Dec;92(2-3):89-124. doi: 10.1016/j.eplepsyres.2010.09.001. Review. PubMed PMID: 20970964.
7: Bialer M, Johannessen SI, Levy RH, Perucca E, Tomson T, White HS. Progress report on new antiepileptic drugs: a summary of the Ninth Eilat Conference (EILAT IX). Epilepsy Res. 2009 Jan;83(1):1-43. doi: 10.1016/j.eplepsyres.2008.09.005. Epub 2008 Nov 12. PubMed PMID: 19008076.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Sep;29(7):467-509. PubMed PMID: 17982511.
9: Mannens GS, Hendrickx J, Janssen CG, Chien S, Van Hoof B, Verhaeghe T, Kao M, Kelley MF, Goris I, Bockx M, Verreet B, Bialer M, Meuldermans W. The absorption, metabolism, and excretion of the novel neuromodulator RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-) in humans. Drug Metab Dispos. 2007 Apr;35(4):554-65. Epub 2006 Aug 25. PubMed PMID: 16936066.

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